Isolicoflavonol is a naturally occurring neoflavonoid, a subclass of isoflavonoids, recognized for its biological activities. As a metabolite of the more common isoflavone daidzein, it is investigated for its potential roles in modulating inflammatory and neurological pathways. [REFS-1, REFS-2] Its core value in a procurement context stems from a distinct activity profile against specific molecular targets compared to more common isoflavones like genistein, enabling more precise mechanistic studies.
While structurally related to common isoflavones like genistein, Isolicoflavonol is not a simple substitute. Evidence demonstrates that subtle differences in the isoflavonoid core lead to significant, multi-fold variations in potency against key enzymatic and signaling targets, including monoamine oxidase B (MAO-B) and the NLRP3 inflammasome. [REFS-1, REFS-2] Procuring Isolicoflavonol is therefore a deliberate choice for researchers who require a specific inhibitory profile to avoid confounding off-target effects or to probe pathways where common substitutes like genistein show divergent activity.
Isolicoflavonol is characterized as a potent inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key driver of inflammatory diseases. [1] It effectively inhibits IL-1β secretion and pyroptosis in macrophages by blocking ASC oligomerization and boosting the Nrf2 signaling pathway. While a direct IC50 is not reported, its described potency places it in the category of targeted NLRP3 inhibitors, which typically exhibit activity in the low-micromolar to nanomolar range. For instance, the well-characterized benchmark inhibitor MCC950 has an IC50 of ~8 nM. [2] This specific mechanism distinguishes Isolicoflavonol from general antioxidants or broadly acting anti-inflammatory agents.
| Evidence Dimension | NLRP3 Inflammasome Inhibition (IL-1β Release) |
| Target Compound Data | Characterized as a potent inhibitor; dose-dependently reduces IL-1β secretion and ASC oligomerization. [<a href="https://pubmed.ncbi.nlm.nih.gov/39366075/" target="_blank">1</a>] |
| Comparator Or Baseline | Benchmark NLRP3 Inhibitor (MCC950): IC50 = 8 nM. [<a href="https://www.nature.com/articles/nm.3806" target="_blank">2</a>] |
| Quantified Difference | N/A (Qualitative potency compared to quantitative benchmark) |
| Conditions | LPS-primed macrophages (THP-1 or BMDM) activated with NLRP3 agonists (e.g., ATP, Nigericin). [REFS-1, REFS-2] |
For researchers studying inflammasome-driven pathologies, this compound offers a specific tool to probe the NLRP3/Nrf2 axis, a more targeted approach than using broad-spectrum anti-inflammatory compounds.
In comparative enzymatic assays, Isolicoflavonol demonstrates significantly lower inhibitory activity against human monoamine oxidase B (hMAO-B) than the common isoflavone genistein. Isolicoflavonol exhibits an IC50 of 71.23 µM, whereas genistein is more than 10 times more potent with an IC50 of 6.81 µM. [REFS-1, REFS-2] This quantitative difference is critical for experimental design in neurobiology.
| Evidence Dimension | Human Monoamine Oxidase B (hMAO-B) Inhibition IC50 |
| Target Compound Data | 71.23 ± 0.06 µM [<a href="https://www.mdpi.com/1422-0067/24/21/15859" target="_blank">1</a>] |
| Comparator Or Baseline | Genistein: 6.81 µM [<a href="https://www.hindawi.com/journals/omcl/2022/9920156/" target="_blank">2</a>] |
| Quantified Difference | >10-fold less potent than Genistein |
| Conditions | In vitro chemiluminescent assay with recombinant human MAO-B isozymes. |
This allows researchers to investigate other biological effects of an isoflavonoid (e.g., anti-inflammatory) with substantially less confounding inhibition of MAO-B, a key enzyme in dopamine metabolism.
Ideal for in vitro and in vivo models of sterile inflammation where targeted inhibition of the NLRP3 inflammasome is required. Its demonstrated efficacy in models of acute liver injury makes it a suitable tool for investigating inflammasome-related hepatotoxicity. [1]
Serves as a valuable tool for studying the anti-inflammatory or neuroprotective effects of isoflavonoids in the CNS without the strong confounding MAO-B inhibition seen with substitutes like genistein. [2] This allows for clearer interpretation of results related to pathways independent of dopamine metabolism.
The specific mechanism of Isolicoflavonol, which involves boosting Nrf2 signaling to suppress NLRP3 activation, makes it a precise chemical probe for researchers dissecting the interplay between antioxidant response pathways and innate immunity. [1]